2-(3,4-Difluorophenyl)propan-2-amine hydrochloride 2-(3,4-Difluorophenyl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13492288
InChI: InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H
SMILES: CC(C)(C1=CC(=C(C=C1)F)F)N.Cl
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol

2-(3,4-Difluorophenyl)propan-2-amine hydrochloride

CAS No.:

Cat. No.: VC13492288

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Difluorophenyl)propan-2-amine hydrochloride -

Specification

Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
IUPAC Name 2-(3,4-difluorophenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H
Standard InChI Key NGKPOSAGINGUAL-UHFFFAOYSA-N
SMILES CC(C)(C1=CC(=C(C=C1)F)F)N.Cl
Canonical SMILES CC(C)(C1=CC(=C(C=C1)F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(3,4-Difluorophenyl)propan-2-amine hydrochloride belongs to the class of arylalkylamine hydrochlorides. Its molecular formula is C₉H₁₂ClF₂N, with a molecular weight of 207.65 g/mol . The IUPAC name, 2-(3,4-difluorophenyl)propan-2-amine hydrochloride, reflects the substitution pattern of fluorine atoms at the 3- and 4-positions of the phenyl ring and the quaternary carbon in the propan-2-amine group. The hydrochloride salt enhances aqueous solubility, making it suitable for laboratory applications.

The compound’s InChI key (NGKPOSAGINGUAL-UHFFFAOYSA-N) and SMILES representation (CC(C)(C1=CC(=C(C=C1)F)F)N.Cl) provide precise descriptors of its connectivity and stereoelectronic features . X-ray crystallography of similar compounds reveals that the difluorophenyl group adopts a planar configuration, while the amine group participates in hydrogen bonding with the chloride ion.

PropertyValueSource
CAS Number1439905-31-3
Molecular FormulaC₉H₁₂ClF₂N
Molecular Weight207.65 g/mol
Purity≥95%
IUPAC Name2-(3,4-difluorophenyl)propan-2-amine hydrochloride

Synthesis and Production Methods

Industrial synthesis of 2-(3,4-difluorophenyl)propan-2-amine hydrochloride typically involves reductive amination of 3,4-difluorophenylacetone with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds via the following generalized pathway:

  • Condensation: 3,4-Difluorophenylacetone reacts with ammonium acetate to form an imine intermediate.

  • Reduction: The imine is reduced to the corresponding amine using NaBH₃CN or catalytic hydrogenation.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Optimized conditions for large-scale production include continuous flow reactors to enhance reaction efficiency and purity. Challenges in synthesis include controlling byproducts from over-reduction and ensuring stereochemical purity, though the symmetric structure of the propan-2-amine group mitigates stereoisomer formation.

Physicochemical Properties

The compound’s physicochemical profile is influenced by its fluorine substituents and ionic nature. Key properties include:

  • Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form .

  • Lipophilicity: The difluorophenyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability in biological systems.

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions via hydrolysis of the amine group.

Thermogravimetric analysis (TGA) of similar compounds shows decomposition temperatures above 200°C, suggesting robustness in material science applications .

Biological TargetHypothesized EffectBasis for Inference
Serotonin ReceptorsPartial agonist/antagonistStructural analogy
MAO-BCompetitive inhibitionFluorine electronic effects

Applications in Research and Industry

Material Chemistry

The compound serves as a building block for synthesizing advanced materials:

  • Organic semiconductors: Incorporation into π-conjugated systems enhances electron mobility in thin-film transistors .

  • Metal-organic frameworks (MOFs): The amine group coordinates with metal ions to form porous structures for gas storage .

Pharmacological Research

Preliminary screens suggest utility in developing:

  • Antidepressants: Via serotonin reuptake inhibition (analogous to fluoxetine derivatives).

  • Anticancer agents: Fluorinated amines exhibit pro-apoptotic effects in glioblastoma cell lines.

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